molecular formula C15H16ClNO4S B2792742 Ethyl 7-chloro-6-formyl-2-(propanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate CAS No. 137987-67-8

Ethyl 7-chloro-6-formyl-2-(propanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate

Cat. No.: B2792742
CAS No.: 137987-67-8
M. Wt: 341.81
InChI Key: PXQNQZWXQMUWPM-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-6-formyl-2-(propanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a benzothiophene core fused with a dihydro ring system. Its structure includes a formyl group at position 6, a chloro substituent at position 7, and a propanoylamino moiety at position 2. The ethyl ester at position 3 enhances its solubility in organic solvents, making it a candidate for synthetic intermediates or pharmacological studies.

Properties

IUPAC Name

ethyl 7-chloro-6-formyl-2-(propanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S/c1-3-10(19)17-14-11(15(20)21-4-2)9-6-5-8(7-18)12(16)13(9)22-14/h7H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQNQZWXQMUWPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C2=C(S1)C(=C(CC2)C=O)Cl)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-chloro-6-formyl-2-(propanoylamino)-4,5-dihydro-1-benzothiophene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological activity, focusing on antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzothiophene core substituted with various functional groups that contribute to its biological properties. The molecular formula is C18H18ClN2O3SC_{18}H_{18}ClN_{2}O_{3}S.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound.

Case Study: MCF-7 Cell Line
A study evaluated the compound's effects on the MCF-7 breast cancer cell line, revealing an IC50 value of approximately 23.2 µM. The treatment resulted in significant apoptosis induction and cell cycle arrest at the G2/M phase. The results indicated a 26.86% reduction in cell viability and increased early and late apoptotic cell populations by 2.3 and 6.6 times, respectively, compared to untreated controls .

Table 1: Summary of Antitumor Effects

CompoundIC50 (µM)Apoptosis InductionCell Cycle Phase Arrest
Ethyl 7-chloro-6-formyl...23.2Early: 8.73%
Late: 18.13%
G2/M: 25.56%
S: 23.38%

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis through intrinsic pathways, evidenced by increased caspase activity.
  • Cell Cycle Arrest : It causes cell cycle arrest primarily at the G2/M phase, which is critical for cancer cell proliferation.
  • Inhibition of Autophagy : Interestingly, it has been shown to inhibit autophagic processes in cancer cells, suggesting a dual mechanism where it promotes apoptosis while preventing autophagic cell death .

In Vivo Studies

In vivo studies have demonstrated that the compound significantly reduces tumor growth in xenograft models. Hematological parameters such as hemoglobin levels and white blood cell counts were improved in treated animals compared to controls, indicating a reduction in chemotherapy-induced myelosuppression .

Comparative Analysis with Other Compounds

Comparative studies have shown that while many derivatives exhibit antitumor activity, this compound stands out due to its potency and dual mechanism of action.

Table 2: Comparative IC50 Values of Similar Compounds

Compound NameIC50 (µM)
Compound A (similar structure)30.0
Compound B (related benzothiophene)45.0
Ethyl 7-chloro...23.2

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to related derivatives, focusing on substituents, reactivity, and applications. Below is an analysis based on the provided evidence:

Substituent Analysis

  • Propanoylamino Group: The propanoylamino (–NHCOCH₂CH₃) group at position 2 is shared with compounds like the propyl analog of Baccatin III, which features a 2-hydroxy-3-(propanoylamino)propanoic acid ester .
  • Formyl and Chloro Substituents: The electron-withdrawing formyl (–CHO) and chloro (–Cl) groups at positions 6 and 7 differentiate it from simpler benzothiophene derivatives. Similar substituents are seen in inhibitors like the 4∼{S}-tetrahydrothienoimidazol derivative (), where chloro and formyl groups modulate electronic properties for target binding.

Core Structure Comparisons

  • Benzothiophene vs. Anthracene Derivatives: The dihydro-benzothiophene core contrasts with anthracene-based systems, such as the 9,10-dihydro-9,10-ethanoanthracene derivative in Mallakpour’s polyamide synthesis (). Benzothiophenes are smaller and more rigid, favoring π-π stacking in crystallography, while anthracene derivatives offer extended conjugation for optical applications.
  • Dihydro Ring System :
    The 4,5-dihydro ring reduces aromaticity compared to fully unsaturated benzothiophenes, increasing flexibility. This is analogous to the dihydroanthracene in , where partial saturation improves processability in polymer synthesis.

Functional and Application Comparisons

Compound Core Structure Key Substituents Applications References
Target Compound Dihydrobenzothiophene Cl, CHO, propanoylamino, ethyl ester Intermediate, potential inhibitor
Baccatin III Propyl Analog Taxane Propanoylamino, hydroxypropanoate Anticagent (taxol derivative)
Mallakpour’s Anthracene Diacid Monomer Anthracene Propanoylamino, dicarboximido Polyamide synthesis (microwave-assisted)
4∼{S}-Tetrahydrothienoimidazol Derivative Thienoimidazol Cl, sulfonyl, branched peptide chains Enzyme inhibition
  • Synthetic Utility :
    The ethyl ester group in the target compound facilitates derivatization, similar to β-alanine ethyl ester in , which is used for peptide coupling. However, the presence of a formyl group offers additional reactivity for condensation reactions, unlike simpler esters.

  • Crystallographic Behavior: While SHELX and ORTEP tools () are widely used for structural analysis, the target compound’s hydrogen-bonding network (via propanoylamino and formyl groups) may resemble patterns observed in Etter’s graph-set analysis (), though direct crystallographic data are absent in the evidence.

Reactivity and Stability

  • The chloro and formyl groups render the compound susceptible to nucleophilic substitution and condensation reactions, respectively. This contrasts with the more stable sulfonyl and nitro groups in and , which are less reactive under mild conditions.
  • The dihydro ring’s partial saturation may reduce oxidative degradation compared to fully aromatic analogs, similar to the stability of dihydroanthracenes in polymer synthesis ().

Q & A

Q. Table 1: Comparative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
CyclizationPolyphosphoric acid, 120°C, 6h6595%
AcylationPropanoyl chloride, DCM, 0°C, 2h7898%

What advanced techniques are recommended for structural elucidation and validation?

Basic Question | Structural Characterization
Combine spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = calculated 396.0654) .
  • X-ray crystallography : Use SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualization .

How can hydrogen bonding patterns influence the compound’s solid-state behavior?

Advanced Question | Supramolecular Chemistry
The compound’s crystal packing is governed by intermolecular hydrogen bonds (e.g., N–H···O=C). Apply graph set analysis (Etter’s formalism) to classify motifs:

  • Dimer formation : R₂²(8) motifs via amide-amide interactions .
  • Packing stability : C–H···O interactions between the formyl group and thiophene ring.

Q. Table 2: Hydrogen Bond Parameters

Donor–AcceptorDistance (Å)Angle (°)Graph Set
N–H···O=C2.89168R₂²(8)
C–H···O3.12152-

What crystallographic strategies resolve discrepancies in refinement data?

Advanced Question | Crystallography
Address data contradictions (e.g., high R-factor, twinning) using:

  • SHELXL : Refine against high-resolution data (<1.0 Å), apply TWIN/BASF commands for twinned crystals .
  • Validation tools : PLATON to check for missed symmetry or disorder .
  • Database cross-check : Compare bond lengths/angles with the Cambridge Structural Database (CSD) .

How should researchers design experiments to assess environmental stability and degradation pathways?

Advanced Question | Environmental Chemistry
Adopt a tiered approach:

Laboratory studies : Hydrolysis/photolysis under controlled pH/UV conditions (OECD 111/316 guidelines) .

Ecotoxicity assays : Use Daphnia magna or algal models to evaluate LC₅₀ values .

Field simulations : Soil/water microcosms to track metabolite formation (e.g., LC-MS/MS).

Q. Experimental Design Table

ParameterLab StudyField Simulation
Duration7–30 days6–12 months
MetricsHalf-life (t₁/₂), QSARMetabolite ID, EC₅₀

How to resolve contradictions between computational and experimental spectral data?

Advanced Question | Data Analysis

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) and compare predicted vs. experimental NMR/IR .
  • Error sources : Check solvent effects (e.g., DMSO shifts) or tautomeric forms .
  • Validation : Use DEPT-135 NMR to confirm CH₂/CH₃ groups .

What methodologies identify biological targets and mechanisms of action?

Advanced Question | Pharmacology

  • Molecular docking : AutoDock Vina to predict binding to enzymes (e.g., kinase inhibitors) .
  • In vitro assays : Fluorescence polarization (FP) for protein-ligand binding affinity (Kd < 1 µM) .
  • ADMET profiling : SwissADME to predict bioavailability and toxicity .

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